Ethyl 6-iodoisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H10INO2 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
ethyl 6-iodoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 |
InChI Key |
CZCMJVSPBHQDEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)I |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 6-iodoisoquinoline-3-carboxylate
General Synthetic Strategies for Isoquinoline-3-carboxylates
The isoquinoline-3-carboxylate scaffold is commonly synthesized via:
- Domino one-pot reactions involving phthalaldehydes and aminoesters or aminomalonates, which construct the isoquinoline ring and introduce the carboxylate group simultaneously.
- Pommeranz–Fritsch cyclization , a classical two-step method involving condensation and cyclization of benzaldehyde derivatives with amino esters.
- Stepwise approaches involving Horner–Emmons reactions, benzylic oxidation, and base treatment for regioselective substitutions.
These methods provide the ethyl isoquinoline-3-carboxylate core, which can be further functionalized to introduce halogens such as iodine at specific positions.
Specific Preparation of this compound
Halogenation of Ethyl Isoquinoline-3-carboxylate Precursors
Data Table: Comparison of Preparation Routes for this compound
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| One-pot domino reaction | 6-iodo-1,2-dialdehyde + diethyl aminomalonate | EtONa, MgSO4, dry ethanol, 4 h, N2 | 70–80 | Simple, efficient, good regioselectivity | Requires halogenated dialdehyde |
| Electrophilic iodination | Ethyl isoquinoline-3-carboxylate | I2 with oxidants, controlled conditions | Moderate | Direct halogenation | Possible regioselectivity issues |
| Pd-catalyzed cross-coupling | 6-bromo or triflate isoquinoline-3-carboxylate | Pd(0) catalyst, Suzuki reaction | High | High regioselectivity, mild conditions | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 6-iodoisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and mechanisms. It can be used to synthesize bioactive molecules that interact with specific biological targets.
Medicine: Research into potential therapeutic applications includes the development of new drugs and treatments. Isoquinoline derivatives have shown promise in treating various diseases.
Industry: The compound is used in the development of new materials and chemicals. .
Mechanism of Action
The mechanism of action of ethyl 6-iodoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern and halogen type significantly influence the properties of isoquinoline carboxylates. Below is a comparative analysis of Ethyl 6-iodoisoquinoline-3-carboxylate and its closest analogs:
*Calculated based on atomic weights; experimental data unavailable in evidence.
Key Observations:
- Positional Isomerism : Substituents at the 6-position (vs. 1- or 4-) influence electronic distribution, affecting reactivity and binding affinity in biological targets .
- Stability : Chloro and bromo derivatives are stable at 2–8°C, but iodine’s photosensitivity may necessitate stricter storage conditions for the iodo analog .
Q & A
Q. What are the common synthetic routes for Ethyl 6-iodoisoquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves iodination of quinoline precursors followed by esterification. A common method includes reacting 6-iodoquinoline-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine as a base. Key factors affecting yield and purity are reaction temperature (optimized at 60–80°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios. Multi-step protocols require careful control to avoid side reactions, such as over-iodination or ester hydrolysis .
Q. How is the structure of this compound characterized, and which spectroscopic methods are most effective?
Structural confirmation relies on a combination of techniques:
- NMR : H and C NMR identify proton environments and carbon frameworks, with the iodine atom causing characteristic deshielding in aromatic regions.
- X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve crystal packing and confirm substituent positions. Heavy-atom iodine enhances X-ray diffraction quality .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data between this compound and its analogs?
Comparative structure-activity relationship (SAR) studies are critical. For example:
- Iodine vs. chlorine substituents : Iodine’s larger atomic radius may hinder target binding but improve lipophilicity.
- Ester vs. carboxylic acid groups : The ethyl ester enhances membrane permeability compared to the free acid. Contradictions in antimicrobial vs. anticancer activity (e.g., moderate anticancer activity vs. high antimicrobial efficacy) are analyzed using dose-response assays and molecular docking to identify binding affinity disparities .
Q. How does the iodine substituent at position 6 influence the compound’s reactivity in cross-coupling reactions, and what methodological considerations are crucial?
The iodine atom facilitates Suzuki-Miyaura or Ullmann couplings due to its polarizable C–I bond. Key considerations:
- Catalyst selection : Palladium (e.g., Pd(PPh)) or copper catalysts for aryl-aryl bond formation.
- Steric effects : Bulkier ligands may reduce side reactions at the iodine site.
- Solvent optimization : DMF or toluene at elevated temperatures (100–120°C) improves reaction efficiency .
Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed using software like SHELX?
Challenges include:
Q. How do structural modifications at positions 3 and 6 affect the compound’s pharmacokinetic properties, and what in vitro models are used to assess this?
- Position 3 (ester group) : Hydrolysis to the carboxylic acid improves solubility but reduces bioavailability.
- Position 6 (iodine) : Enhances metabolic stability compared to fluorine or chlorine. In vitro models include:
- Caco-2 assays : For intestinal permeability.
- Microsomal stability tests : To predict hepatic clearance .
Q. What are the key considerations in designing multi-step syntheses for novel derivatives of this compound, especially regarding regioselectivity?
- Protecting groups : Use of tert-butoxycarbonyl (Boc) to shield reactive amines during iodination.
- Regioselective iodination : Directed ortho-metalation (DoM) with lithium bases ensures precise substitution.
- Sequential reactions : Prioritize iodination before esterification to avoid side reactions .
Q. How is computational chemistry applied to predict the interaction of this compound with biological targets, and what validation methods are used?
- Molecular docking (AutoDock/Vina) : Simulates binding to targets like DNA gyrase or topoisomerase IV.
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Validation includes:
- In vitro enzyme inhibition assays : Compare IC values with docking scores.
- Mutagenesis studies : Identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
